1-(1-Butenyl)pyrrolidine

Physical property differentiation Distillation purification Enamine vs. saturated amine

1-(1-Butenyl)pyrrolidine (CAS 13937-89-8; synonym: (E)-1-Pyrrolidino-1-butene) is an acyclic enamine formed by condensation of butyraldehyde with pyrrolidine. With molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol, it belongs to the class of N-alkenylpyrrolidines and functions as a nucleophilic enamine building block in organic synthesis.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 13937-89-8
Cat. No. B077255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Butenyl)pyrrolidine
CAS13937-89-8
Synonyms1-(1-Butenyl)pyrrolidine
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCC=CN1CCCC1
InChIInChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+
InChIKeyGQCQSPFOXSSUEG-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Butenyl)pyrrolidine (CAS 13937-89-8): Procurement-Grade Overview of a Pyrrolidine-Derived Enamine Intermediate


1-(1-Butenyl)pyrrolidine (CAS 13937-89-8; synonym: (E)-1-Pyrrolidino-1-butene) is an acyclic enamine formed by condensation of butyraldehyde with pyrrolidine [1]. With molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol, it belongs to the class of N-alkenylpyrrolidines and functions as a nucleophilic enamine building block in organic synthesis . Its defining structural feature is the conjugation of the pyrrolidine nitrogen lone pair into the butenyl C=C double bond, which imparts enhanced β-carbon nucleophilicity relative to saturated N-alkylpyrrolidine analogs [2]. The compound is commercially available at ≥95% purity from multiple suppliers and is referenced in patent literature as a key intermediate for pharmaceutical and agrochemical active ingredients .

Why 1-(1-Butenyl)pyrrolidine Cannot Be Casually Substituted by In-Class N-Alkenyl- or N-Alkylpyrrolidines


The enamine character of 1-(1-butenyl)pyrrolidine is structurally and electronically distinct from both its saturated analog (1-butylpyrrolidine) and its shorter-chain homolog (1-(1-propenyl)pyrrolidine). The conjugated N–C=C system lowers the ionization energy by approximately 1.5–2.0 eV relative to saturated pyrrolidine amines, as established by photoelectron spectroscopy [1]. This electronic perturbation translates into measurably different physical properties—boiling point, density, and solvation characteristics—that affect distillation-based purification and reaction solvent selection . Furthermore, the specific chain length (butenyl vs. propenyl) governs the steric and electronic environment at the enamine β-carbon, directly influencing regioselectivity in Michael additions and cycloaddition reactions [2]. Generic interchange with close analogs without quantitative justification risks altered reactivity profiles, different purification requirements, and incompatibility with established patent-protected synthetic routes [3].

Quantitative Differentiation Evidence for 1-(1-Butenyl)pyrrolidine vs. Closest Structural Analogs


Boiling Point Elevation of ~24°C vs. Saturated 1-Butylpyrrolidine Enables More Flexible Distillation-Based Purification

1-(1-Butenyl)pyrrolidine exhibits a boiling point of 179.7°C at 760 mmHg , which is approximately 24°C higher than that of its fully saturated analog 1-butylpyrrolidine (155–157°C at 754–760 mmHg) . This elevation arises from the increased polarizability and dipole moment associated with the N–C=C conjugated enamine system. The 24°C difference provides a wider operational window for fractional distillation, reducing co-distillation risk when separating the enamine product from residual pyrrolidine starting material (bp 87–88°C) .

Physical property differentiation Distillation purification Enamine vs. saturated amine

Density of 0.947 g/cm³ Distinguishes the Enamine from Both the Saturated Analog (0.814 g/mL) and the Shorter-Chain Enamine (~1.0 g/cm³)

The measured density of 1-(1-butenyl)pyrrolidine is 0.947 g/cm³ , which is substantially higher than that of its saturated counterpart 1-butylpyrrolidine (0.814 g/mL at 25°C) yet lower than that of the one-carbon-shorter enamine homolog 1-(1-propenyl)pyrrolidine (~1.0 g/cm³) . This intermediate density value reflects the combined effects of the unsaturated C=C bond (which increases density relative to the saturated chain) and the extended alkyl chain length (which decreases density relative to the propenyl analog).

Physical property benchmarking Quality control Structural verification

Ionization Energy of 6.70–7.24 eV Confirms Enhanced Enamine π-Electron Availability vs. Saturated Pyrrolidine Amines (~8.7 eV)

Photoelectron spectroscopy studies by Müller, Previdoli, and Desilvestro (1981) established the ionization energies of 1-(1-butenyl)pyrrolidine as 6.70 eV (adiabatic) and 7.24 eV (vertical) [1]. These values are significantly lower than the vertical ionization energy of a representative saturated N-aminopyrrolidine (8.681 eV) [2], reflecting the elevated energy of the π-type highest occupied molecular orbital resulting from N–C=C conjugation. The ~1.5 eV reduction in ionization energy directly quantifies the enhanced electron-donating capability of the enamine β-carbon, which underpins its superior nucleophilic reactivity in Stork enamine alkylations and Michael additions.

Electronic structure Photoelectron spectroscopy Enamine nucleophilicity Reactivity prediction

Patent-Documented Synthesis Achieves 97% Purity with 63.7% Yield via Scalable Condensation–Distillation Protocol

U.S. Patent US05466800 describes a robust synthesis of 1-(1-butenyl)pyrrolidine (referred to as 1-pyrrolidinobutene) via dropwise addition of freshly distilled butyraldehyde to a mixture of pyrrolidine and potassium carbonate at 0°C, followed by overnight standing, toluene dilution, filtration, and vacuum distillation at 85–90°C (80 mbar). The reported outcome is 102 g of product at 97% purity, corresponding to 63.7% of theoretical yield [1]. This patent-established protocol provides a benchmark against which alternative synthetic routes or commercial sources can be evaluated for both yield and purity.

Scalable synthesis Process chemistry Patent-validated method Procurement specification

Differential Michael Addition Regioselectivity with Pyrrole: N,N-1:1 Adducts Under Mild Conditions vs. C,N-1:1 Adducts and Pyrrolizines Under Forcing Conditions

In a controlled study by Tashiro, Kiryu, and Tsuge (Bull. Chem. Soc. Jpn., 1975), 1-(1-pyrrolidinyl)-1-butene (1b) reacted with pyrrole under mild conditions to afford exclusively Michael-type N,N-1:1 adducts, whereas under forcing conditions the same enamine yielded C,N-1:1 adducts accompanied by pyrrolizine compounds formed via cycloaddition with an azafulvene intermediate [1]. This condition-dependent switch in regioselectivity was also observed for the shorter homolog 1-(1-pyrrolidinyl)propene (1a), but the butenyl chain length of 1b provides a distinct steric and electronic environment at the β-carbon that influences the product distribution and reaction kinetics relative to the propenyl analog.

Reaction regioselectivity Michael addition Heterocycle synthesis Tunable reactivity

Demonstrated Organometallic Utility: Formation of an Air-Stable Ylidic Platinum Complex with Zeise's Dimer, Structurally Established by IR and NMR

Kunin and Brown (J. Organomet. Chem., 1981) reported that N-(1-butenyl)pyrrolidine reacts with Zeise's dimer to yield an air-stable platinum complex wherein the enamine adopts its ylidic resonance form, coordinated to platinum through the formally anionic β-carbon [1]. The structure of this complex was established by infrared and ¹H/¹³C NMR spectroscopy. This reactivity profile—where the enamine acts as a formal carbon nucleophile toward a transition metal center—is a direct consequence of the N–C=C conjugation unique to the enamine functionality and is not accessible to the saturated analog 1-butylpyrrolidine.

Organometallic chemistry Enamine ylide Platinum complex Structural elucidation

Validated Application Scenarios for 1-(1-Butenyl)pyrrolidine (CAS 13937-89-8) in Research and Industrial Synthesis


Stork Enamine α-Alkylation of Butyraldehyde-Derived Substrates

As a pre-formed, isolable enamine of butyraldehyde, 1-(1-butenyl)pyrrolidine enables Stork-type α-alkylation reactions without requiring in situ enamine generation. The photoelectron spectroscopy-verified low ionization energy (6.70–7.24 eV) [1] confirms enhanced β-carbon nucleophilicity, facilitating efficient C–C bond formation with alkyl halides and Michael acceptors. The boiling point of 179.7°C permits distillation-based purification of alkylated products away from pyrrolidine byproducts.

Synthesis of VLA-4 Inhibitor Pharmaceutical Intermediates

Patent literature from Daiichi Pharmaceutical Co., Ltd. describes the use of pyrrolidine enamine intermediates in the production pathway of compounds exhibiting VLA-4 (α4β1 integrin) inhibitory activity [2]. The patent-documented synthesis route (US05466800) providing 97%-pure 1-(1-butenyl)pyrrolidine at 63.7% yield [3] establishes a validated supply-chain starting point for medicinal chemistry programs targeting integrin-mediated inflammatory conditions.

Pyrrolizine and Fused Heterocycle Construction via Tunable Michael Addition–Cycloaddition Cascades

The condition-dependent reactivity of 1-(1-butenyl)pyrrolidine with pyrrole—yielding N,N-1:1 Michael adducts under mild conditions versus C,N-1:1 adducts and pyrrolizines under forcing conditions [4]—enables programmable access to different heterocyclic scaffolds from a single enamine precursor. This tunable regioselectivity is particularly valuable in alkaloid total synthesis and medicinal chemistry library generation where scaffold diversity from a common intermediate is desired.

Organometallic Enamine Ylide Precursor for Platinum Coordination Chemistry

The reaction of 1-(1-butenyl)pyrrolidine with Zeise's dimer produces an air-stable platinum ylidic complex in which the enamine β-carbon coordinates to platinum [5]. This reactivity profile, fully characterized by IR and multinuclear NMR, positions the compound as a structurally defined entry point for investigating enamine–transition metal bonding, potential catalytic applications, and the fundamental organometallic chemistry of N→C zwitterionic ligands.

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